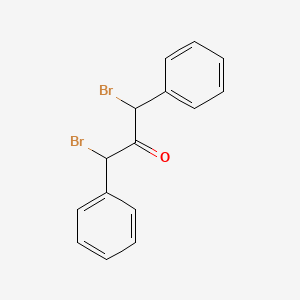

1,3-Dibromo-1,3-diphenyl-2-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dibromo-1,3-diphenyl-2-propanone is an organic compound with the molecular formula C15H12Br2O. It is a white to off-white solid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in the preparation of various bioactive molecules.

Vorbereitungsmethoden

1,3-Dibromo-1,3-diphenyl-2-propanone can be synthesized through several methods:

Direct Bromination: One common method involves the bromination of 1,3-diphenyl-2-propanone. This reaction typically uses bromine in the presence of a solvent like acetic acid.

Industrial Production: On an industrial scale, the compound can be produced by the bromination of 1,3-diphenyl-2-propanone using bromine and a catalyst.

Analyse Chemischer Reaktionen

1,3-Dibromo-1,3-diphenyl-2-propanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium ethoxide and potassium hydroxide.

Reduction Reactions: The compound can be reduced to 1,3-diphenyl-2-propanone using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

1,3-Dibromo-1,3-diphenyl-2-propanone can be synthesized through various methods, often involving the reaction of 1,3-diphenylpropenone with bromine in the presence of suitable solvents and reagents. For instance, one common method involves using sodium bromide and acetic acid to achieve a yield of approximately 82% .

Organic Synthesis

Chalcone dibromide serves as a versatile synthon in organic chemistry. It is utilized in the synthesis of various bioactive molecules, including:

- Pyrazolines : Compounds that exhibit anti-inflammatory and analgesic properties.

- Isoxazoles : Known for their biological activities including antimicrobial and antifungal effects.

The compound has been shown to react with sodium iodide to form bridged seven-membered rings when combined with furan and cyclopentadiene .

Medicinal Chemistry

Research indicates that chalcone dibromide possesses antioxidant properties that can inhibit superoxide production and lipid peroxidation in tumor cells . This suggests potential applications in cancer research, particularly in developing therapeutic agents targeting oxidative stress pathways.

Anticancer Research

Studies have highlighted the compound's effectiveness against certain tumor cells. Its ability to act as an antioxidant positions it as a candidate for further investigation in cancer therapies . The mechanism by which it exerts these effects is an area of ongoing research.

Case Study 1: Antioxidant Activity

A study demonstrated that chalcone dibromide could significantly reduce oxidative stress markers in cancer cell lines. The results indicated a dose-dependent relationship between the concentration of the compound and its protective effects against oxidative damage.

Case Study 2: Synthesis of Bioactive Molecules

In a synthetic route involving chalcone dibromide, researchers successfully created novel pyrazoline derivatives that displayed promising antibacterial activity against Gram-positive bacteria. This highlights the compound's utility in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 1,3-dibromo-1,3-diphenyl-2-propanone involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

1,3-Dibromo-1,3-diphenyl-2-propanone can be compared with similar compounds such as:

1,3-Diphenyl-2-propanone: This compound lacks the bromine atoms and is less reactive in substitution reactions.

1,3-Dibromopropane: While similar in having bromine atoms, this compound is less complex and does not have the phenyl groups, making it less versatile in organic synthesis.

2,3-Dibromo-3-phenylpropiophenone: This compound is structurally similar but has different reactivity due to the position of the bromine atoms.

This compound stands out due to its unique combination of bromine atoms and phenyl groups, making it highly reactive and versatile for various applications.

Biologische Aktivität

1,3-Dibromo-1,3-diphenyl-2-propanone (CAS Number: 611-91-6) is a dibrominated ketone with a structure that has garnered interest due to its potential biological activities. This compound is known for its utility as a synthon in the synthesis of various bioactive molecules and has been studied for its anticancer properties, antioxidant effects, and other therapeutic potentials.

- Molecular Formula : C15H12Br2O

- Molecular Weight : 368.06 g/mol

- Density : 1.631 g/cm³

- Melting Point : 156°C

- Boiling Point : 411.5°C at 760 mmHg

- Flash Point : 104.7°C

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown its effectiveness against breast cancer cells (MCF-7) while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies.

Key Findings :

- The compound has shown to inhibit cell proliferation in breast cancer models.

- It induces apoptosis in cancer cells, which is a desirable mechanism for anticancer agents.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MCF-7 | 15 | Significant cytotoxicity with low toxicity to normal cells | |

| Various | Varies | Effective across multiple cancer types |

Antioxidant Activity

This compound has demonstrated antioxidant effects by inhibiting superoxide production and lipid peroxidation. These properties are particularly relevant in cancer research, where oxidative stress plays a significant role in tumor progression.

Mechanism of Action :

- Inhibition of reactive oxygen species (ROS) production.

- Protection against oxidative damage to cellular components.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 1,3-diphenylpropenone using sodium bromide in acetic acid. This reaction yields the dibrominated product with an approximate yield of 82%.

Case Studies and Applications

Several studies have explored the application of this compound in drug design and development:

-

Cytotoxicity Evaluation :

- A study evaluated various derivatives of chalcones including dibrominated compounds for their cytotoxic effects on breast cancer cells. The results indicated that modifications to the chalcone structure could enhance cytotoxicity while reducing side effects compared to traditional chemotherapeutics like Tamoxifen .

- Antioxidant Studies :

Safety and Toxicology

While promising in terms of biological activity, safety assessments indicate that this compound can cause irritation to the eyes and skin upon contact. Proper handling protocols are essential when working with this compound to minimize exposure risks.

Eigenschaften

CAS-Nummer |

958-79-2 |

|---|---|

Molekularformel |

C15H12Br2O |

Molekulargewicht |

368.06 g/mol |

IUPAC-Name |

1,3-dibromo-1,3-diphenylpropan-2-one |

InChI |

InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |

InChI-Schlüssel |

AKVJDXBLRZFJFZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.